molecular formula C7H12ClN3O2 B11897625 (S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

Cat. No.: B11897625
M. Wt: 205.64 g/mol
InChI Key: VWCFOWBWRITCRS-RGMNGODLSA-N
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Description

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: :

Biological Activity

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, commonly referred to as Np-methylhistidine hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields such as pharmacology, biochemistry, and molecular biology due to its unique structural features and potential therapeutic applications.

  • Chemical Formula: C7_7H12_{12}ClN3_3O2_2
  • Molecular Weight: 205.64 g/mol
  • CAS Number: 1956310-66-9
  • Structure: The compound features a propanoic acid backbone with an imidazole ring, contributing to its unique properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of amino acids, including (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, revealing its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for certain strains, demonstrating its potential as an antibacterial agent .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. A review highlighted various β-amino acid derivatives exhibiting antiviral activity against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). While specific data on (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid's antiviral efficacy is limited, its structural similarity to other active compounds suggests potential in this area .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of amino acid derivatives, including Np-methylhistidine. These compounds may play a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress and apoptosis, although specific studies on this compound are still emerging .

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized alkaloids included (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, which was tested for its antibacterial activity against clinical isolates of S. aureus and E. coli. Results indicated that the compound exhibited potent bactericidal effects, with complete inhibition observed within 8 hours of exposure .

Case Study 2: Neuroprotective Potential
In a controlled laboratory setting, researchers examined the impact of Np-methylhistidine on neuronal cell lines subjected to oxidative stress. The results suggested that the compound significantly reduced cell death rates compared to untreated controls, indicating its potential as a neuroprotective agent .

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1

InChI Key

VWCFOWBWRITCRS-RGMNGODLSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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